molecular formula C9H8N2O B8445931 3-(4-Methyloxazol-2-yl)-pyridine

3-(4-Methyloxazol-2-yl)-pyridine

Cat. No. B8445931
M. Wt: 160.17 g/mol
InChI Key: BDTMIZWDQMTNOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methyloxazol-2-yl)-pyridine is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Methyloxazol-2-yl)-pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methyloxazol-2-yl)-pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

4-methyl-2-pyridin-3-yl-1,3-oxazole

InChI

InChI=1S/C9H8N2O/c1-7-6-12-9(11-7)8-3-2-4-10-5-8/h2-6H,1H3

InChI Key

BDTMIZWDQMTNOF-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=N1)C2=CN=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

30 g of nicotinoyl chloride is added to 5.1 g of cooled acetoxime, then the mixture is heated to 130° C. The exothermic reaction mixture is maintained under agitation for 6 hours at 140° C. After cooling, iced water is added, followed by alkalizing with sodium carbonate and extracting with methylene chloride. The solvent is evaporated, the residue is taken up with ether and filtered; the solvent is evaporated and the residue is distilled at 150° C. under 0.08 mbar. 3.5 g of expected product is obtained which is purified by chromatography on silica (eluant: cyclohexane-ethyl acetate 7-3), with further distillation. After cooling, a solid product is obtained.
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30 g
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5.1 g
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Synthesis routes and methods II

Procedure details

To 10 g (0.140 mol) of acetone oxime cooled to -10° C. neat nicotinoyl chloride (40 g, 0.280 mol) was added dropwise under a nitrogen atmosphere. A violent reaction occured and the mixture became quickly solid. The solid was heated to 120° C. for 3 h. After cooling the mixture was dissolved in ice water and ammonia. After addition of 300 ml of ether the mixture was treated with charcoal, filtered, and the ether phase separated. The aqueous phase was extracted with 2×200 ml of ether, and the combined organic phase dried over magnesium sulphate. Removal of solvent in vacuo gave crude 82 as a red oil. Yield: 3.9 g (0.024 mol, 17%).
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10 g
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40 g
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300 mL
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ice water
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